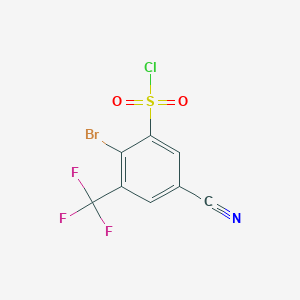
2-Bromo-5-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Übersicht
Beschreibung
2-Bromo-5-cyano-3-(trifluoromethyl)benzenesulfonyl chloride (hereinafter referred to as BCTBC) is a chemical compound that has been used in a wide range of scientific research applications. BCTBC is a colorless, volatile liquid with a pungent odor and is soluble in water. It is a versatile compound that can be used for a variety of purposes, such as in organic synthesis, as a reagent for the preparation of other compounds, and as a catalyst in reactions.
Wissenschaftliche Forschungsanwendungen
BCTBC has been used in a wide range of scientific research applications, including organic synthesis, as a reagent for the preparation of other compounds, and as a catalyst in reactions. It has also been used in the synthesis of heterocyclic compounds, such as pyridine, pyrimidine, and quinoline derivatives. Additionally, BCTBC has been used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antimalarial drugs.
Wirkmechanismus
BCTBC is used as a catalyst in a variety of reactions, including nucleophilic substitution reactions. In these reactions, the BCTBC acts as a nucleophile, meaning that it is attracted to the positively charged center of the target molecule. The BCTBC then reacts with the target molecule, resulting in the formation of a new product.
Biochemical and Physiological Effects
BCTBC has been used in a variety of biochemical and physiological studies. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and other biologically active molecules. Additionally, BCTBC has been used to study the effects of various compounds on the body, including the effects of drugs on the brain and cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
BCTBC is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using BCTBC is its low toxicity, which makes it safe to use in a laboratory setting. Additionally, BCTBC is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, BCTBC is volatile and can be difficult to handle, so it is important to use proper safety precautions when handling this compound.
Zukünftige Richtungen
BCTBC is a versatile compound that has a wide range of potential applications in scientific research. Future research could explore the use of BCTBC in the synthesis of other biologically active molecules, such as hormones and enzymes. Additionally, future research could focus on the effects of BCTBC on the body, such as its effects on the brain and cardiovascular system. BCTBC could also be used to study the effects of various compounds on the environment, as well as its potential applications in green chemistry. Finally, future research could focus on the development of new and improved methods for synthesizing BCTBC, as well as new ways to use this compound in scientific research.
Eigenschaften
IUPAC Name |
2-bromo-5-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)17(10,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMWLHBFPPMTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)
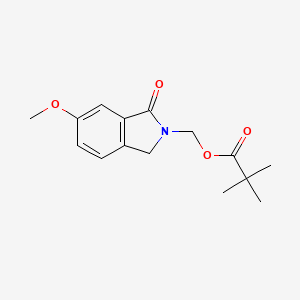
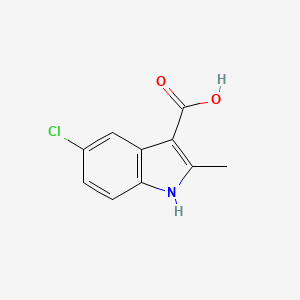


![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)
amine](/img/structure/B1460430.png)

![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)

![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)
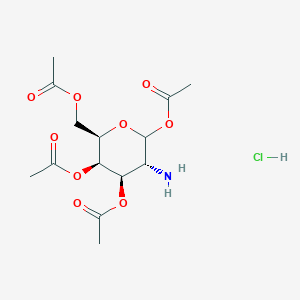
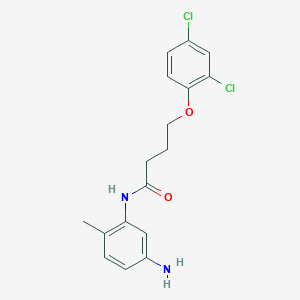
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one](/img/structure/B1460442.png)